5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine
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Overview
Description
5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine is a heterocyclic organic compound with the molecular formula C7H14N4. It belongs to the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a pyrazole ring substituted with ethyl and dimethyl groups, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylpyrazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated actions, it can act as an antagonist or agonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A closely related compound with similar chemical properties but lacking the ethyl group.
1-Phenyl-3-methyl-1H-pyrazole: Another pyrazole derivative with different substituents, leading to distinct biological activities.
Uniqueness
5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential as a pharmacologically active compound .
Properties
IUPAC Name |
5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4-5-6(8)7(9-2)11(3)10-5/h9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCJRWHOJAZSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1N)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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